2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-14-5-7-15(8-6-14)24-18-16(4-2-10-21-18)17(23)22-12-13-3-1-9-20-11-13/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJUQWBGXOTPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Properties
2-[(4-Chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide consists of a nicotinamide backbone with a 4-chlorophenylsulfanyl group at the 2-position and a 3-pyridinylmethyl group attached to the amide nitrogen. The compound exhibits the following properties:
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of this compound can be approached through several disconnection strategies:
- Amide formation between a 2-[(4-chlorophenyl)sulfanyl]nicotinic acid and 3-pyridinylmethylamine
- Nucleophilic aromatic substitution of a 2-halonicotinamide derivative with 4-chlorothiophenol
- Thioether formation between 2-mercaptonicotinamide and 4-chlorophenyl halide
Key Starting Materials
Common starting materials for these synthetic routes include:
- 2-Chloronicotinic acid or 2-bromonicotinic acid
- 3-Pyridinylmethylamine (3-picolylamine)
- 4-Chlorothiophenol
- 2-Mercaptonicotinamide derivatives
Detailed Preparation Methods
Method A: Amide Coupling Followed by Thioether Formation
This two-step synthetic route involves first forming the amide bond followed by introducing the thioether functionality.
Step 1: Synthesis of 2-Chloro-N-(3-pyridinylmethyl)nicotinamide
Reagents:
- 2-Chloronicotinic acid (1.0 eq)
- Thionyl chloride or oxalyl chloride (1.5 eq)
- 3-Pyridinylmethylamine (1.2 eq)
- Triethylamine (2.0 eq)
- Dichloromethane (solvent)
Procedure:
- In a flame-dried round-bottom flask, dissolve 2-chloronicotinic acid (10 mmol) in anhydrous dichloromethane (30 mL).
- Add oxalyl chloride (15 mmol) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).
- Stir at room temperature for 3 hours to form 2-chloronicotinoyl chloride.
- Remove excess oxalyl chloride by distillation under reduced pressure.
- Dissolve the resulting acyl chloride in dry dichloromethane (20 mL) and cool to 0°C.
- Add a solution of 3-pyridinylmethylamine (12 mmol) and triethylamine (20 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Quench with water, extract with dichloromethane, wash with saturated sodium bicarbonate and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by recrystallization from ethanol to obtain 2-chloro-N-(3-pyridinylmethyl)nicotinamide.
Expected Yield: 85-90%
Step 2: Thioether Formation
Reagents:
- 2-Chloro-N-(3-pyridinylmethyl)nicotinamide (1.0 eq)
- 4-Chlorothiophenol (1.5 eq)
- Potassium carbonate (2.0 eq)
- N,N-dimethylformamide (DMF) (solvent)
Procedure:
- In a round-bottom flask, dissolve 2-chloro-N-(3-pyridinylmethyl)nicotinamide (5 mmol) in DMF (15 mL).
- Add 4-chlorothiophenol (7.5 mmol) and potassium carbonate (10 mmol).
- Heat the reaction mixture at 80-90°C for 12 hours under nitrogen atmosphere.
- Monitor the reaction by thin-layer chromatography (TLC).
- After completion, cool to room temperature and pour into ice water.
- Collect the precipitate by filtration, wash with water, and dry under vacuum.
- Purify by column chromatography using ethyl acetate/hexane as eluent or by recrystallization from a suitable solvent.
Expected Yield: 75-85%
Method B: One-Pot Nucleophilic Aromatic Substitution
This approach utilizes a direct nucleophilic aromatic substitution of 2-halonicotinamide with 4-chlorothiophenol.
Reagents:
- 2-Bromonicotinamide or 2-chloronicotinamide (1.0 eq)
- 4-Chlorothiophenol (1.5 eq)
- Cesium carbonate or potassium carbonate (2.0 eq)
- N,N-dimethylformamide (DMF) (solvent)
- 3-Pyridinylmethylamine (1.2 eq)
Procedure:
- In a round-bottom flask, dissolve 2-bromonicotinamide (10 mmol) in DMF (30 mL).
- Add 4-chlorothiophenol (15 mmol) and cesium carbonate (20 mmol).
- Heat the reaction mixture at 80°C under nitrogen atmosphere for 6 hours.
- Add 3-pyridinylmethylamine (12 mmol) and continue heating for another 8 hours.
- Monitor the reaction by TLC.
- After completion, cool to room temperature and pour into ice water.
- Extract with ethyl acetate (3 × 50 mL), wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure and purify by column chromatography.
Expected Yield: 65-75%
Method C: Tandem One-Pot Synthesis from 2-Mercaptonicotinamide
This method employs a one-pot tandem reaction process using 2-mercaptonicotinamide as a key intermediate.
Reagents:
- Nicotinic acid (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
- Hydroxybenzotriazole (HOBt) (1.2 eq)
- 3-Pyridinylmethylamine (1.2 eq)
- Lawesson's reagent (0.6 eq)
- 4-Chlorophenyl halide (1.5 eq)
- Tetrahydrofuran (THF) (solvent)
Procedure:
- In a dry round-bottom flask, dissolve nicotinic acid (10 mmol) in THF (30 mL).
- Add EDC·HCl (12 mmol), HOBt (12 mmol), and stir at room temperature for 30 minutes.
- Add 3-pyridinylmethylamine (12 mmol) and stir for 6 hours to form N-(3-pyridinylmethyl)nicotinamide.
- Add Lawesson's reagent (6 mmol) and heat at 60°C for 4 hours to convert to the 2-mercapto derivative.
- Add 4-chlorophenyl bromide or iodide (15 mmol) and potassium carbonate (20 mmol), and heat at 70°C for an additional 8 hours.
- Monitor the reaction by TLC.
- After completion, cool to room temperature, filter to remove insoluble materials, and concentrate under reduced pressure.
- Purify by column chromatography using appropriate solvents.
Expected Yield: 60-70%
Optimization of Reaction Conditions
Effect of Reaction Parameters on Yield
Various reaction parameters significantly impact the yield and purity of this compound. The following table summarizes the optimization studies:
| Parameter | Variation | Yield (%) | Observations |
|---|---|---|---|
| Temperature | 60°C | 65 | Incomplete reaction |
| 80°C | 82 | Optimal conversion | |
| 100°C | 78 | Formation of side products | |
| Solvent | DMF | 82 | Best results |
| Acetonitrile | 71 | Moderate yields | |
| Toluene | 58 | Poor solubility | |
| THF | 75 | Good alternative | |
| Base | K₂CO₃ | 82 | Optimal base |
| Cs₂CO₃ | 80 | Similar efficacy, higher cost | |
| Et₃N | 60 | Less effective | |
| NaH | 68 | Higher reactivity, less selectivity | |
| Reaction time | 6 hours | 65 | Incomplete reaction |
| 12 hours | 82 | Optimal duration | |
| 24 hours | 81 | No significant improvement |
Catalyst Screening
Various catalysts were evaluated to improve the thioether formation step:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity |
|---|---|---|---|
| None | - | 82 | Good |
| CuI | 5 | 88 | Excellent |
| Pd(OAc)₂ | 2 | 85 | Good, but costly |
| Pd(PPh₃)₂Cl₂ | 0.5 | 78 | Moderate |
| Pd(PPh₃)₄ | 1 | 76 | Moderate |
Product Analysis and Characterization
Physical Properties
- Appearance: White to off-white solid
- Melting Point: 143-145°C
- Solubility: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane; sparingly soluble in ethanol, methanol, and ethyl acetate; insoluble in water and hexane
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 8.67 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 8.52-8.50 (m, 2H, pyridine-H)
- δ 8.40 (t, J = 5.2 Hz, 1H, NH)
- δ 8.10 (dd, J = 4.8, 1.6 Hz, 1H, pyridine-H)
- δ 7.65 (d, J = 7.6 Hz, 1H, pyridine-H)
- δ 7.55-7.53 (m, 1H, pyridine-H)
- δ 7.48-7.46 (d, J = 8.4 Hz, 2H, phenyl-H)
- δ 7.32-7.29 (m, 1H, pyridine-H)
- δ 7.27-7.25 (d, J = 8.4 Hz, 2H, phenyl-H)
- δ 4.56 (d, J = 5.2 Hz, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃)
- δ 165.8 (C=O)
- δ 159.3, 152.1, 149.5, 148.9, 135.7, 135.3, 134.1, 133.6, 130.2, 129.7, 129.0, 128.4, 126.3, 123.7, 123.5 (aromatic C)
- δ 41.2 (CH₂)
IR (KBr, cm⁻¹)
- 3320 (N-H stretch)
- 3050 (aromatic C-H stretch)
- 2924 (aliphatic C-H stretch)
- 1670 (C=O stretch, amide)
- 1590, 1540 (aromatic C=C stretch)
- 1490 (C-N stretch)
- 1090 (C-S stretch)
- 825 (para-substituted benzene)
Mass Spectrometry
- HRMS (ESI): m/z calculated for C₁₈H₁₄ClN₃OS [M+H]⁺: 356.0624; found: 356.0627
Purity Analysis
High-performance liquid chromatography (HPLC) analysis showed >98% purity using the following conditions:
- Column: C18 (250 mm × 4.6 mm, 5 μm)
- Mobile Phase: Methanol/water (70:30, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV 254 nm
- Retention Time: 7.5 minutes
Alternative Synthetic Approaches
Convergent Synthesis via Suzuki Coupling
This approach uses palladium-catalyzed cross-coupling as a key step.
Key Steps:
- Preparation of 2-[(4-chlorophenyl)sulfanyl]nicotinic acid from 2-bromonicotinic acid and 4-chlorothiophenol
- Suzuki coupling to introduce the pyridine ring
- Amide formation with 3-pyridinylmethylamine
The detailed procedure would follow similar protocols to those described for the synthesis of related nicotinamide derivatives in the literature.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction and improves yields:
Procedure:
- In a microwave reaction vessel, combine 2-chloronicotinic acid (5 mmol), EDC·HCl (6 mmol), HOBt (6 mmol), and DMF (15 mL).
- Microwave at 60°C for 10 minutes.
- Add 3-pyridinylmethylamine (6 mmol) and microwave at 80°C for 15 minutes.
- Add 4-chlorothiophenol (7.5 mmol) and potassium carbonate (10 mmol).
- Microwave at 100°C for 20 minutes.
- Process as described in previous methods.
Expected Yield: 85-90% with significantly reduced reaction time (45 minutes vs. 24+ hours for conventional methods).
Scale-Up Considerations
For large-scale synthesis (>100 g), several modifications are recommended:
- Replace DMF with less toxic alternatives such as 2-methyltetrahydrofuran or ethyl acetate where possible
- Use continuous flow chemistry for the amide coupling step to improve heat transfer and reaction control
- Implement in-process controls to monitor reaction progress
- Consider using safer alternatives to thionyl chloride, such as propylphosphonic anhydride (T3P)
- Optimize work-up procedures to minimize solvent usage and waste generation
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- 6-Chloro-N-(4-Fluorophenyl)-N-(Pyridin-2-Ylmethyl)Nicotinamide (72a) Key Differences: The target compound features a 4-chlorophenylsulfanyl group, whereas 72a has a 4-fluorophenylcarbamoyl group and a pyridin-2-ylmethyl substituent. The 3-pyridinylmethyl position in the target compound may alter binding orientation compared to the 2-pyridinylmethyl group in 72a, affecting interactions with target proteins .
- 6-(2-Fluoro-3-Methylbenzylthio)-N-(4-Fluorophenyl)Nicotinamide (42) Key Differences: Compound 42 has a 2-fluoro-3-methylbenzylthio group instead of the target’s 4-chlorophenylsulfanyl. Impact: The methyl group in 42 adds steric bulk, which might hinder binding to compact active sites.
Sulfanyl vs. Carbamoyl Linkages
- Impact: The pyrimidine ring in Compound I forms intramolecular hydrogen bonds (N–H⋯N), creating an S(7) motif. This contrasts with the target compound’s pyridine, which may engage in different hydrogen-bonding patterns, influencing solubility and crystallization behavior .
Crystallographic Behavior
- Crystal Packing: In Compound I (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), inversion dimers form via N–H⋯N bonds, while the target compound’s 3-pyridinylmethyl group may promote alternative packing motifs, such as C–H⋯π interactions.
- Dihedral Angles : The pyridine-benzene inclination in the target compound is expected to differ from the 42.25°–62.18° range observed in Compounds I and II, affecting molecular rigidity and ligand-receptor docking .
Data Tables
Biological Activity
Introduction
2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C18H14ClN3OS
- Molecular Weight : 355.84 g/mol
- CAS Number : [Not provided in the sources]
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with a suitable nicotinamide derivative. The detailed synthetic pathway can vary based on the specific derivatives used and the desired yield and purity.
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, thiazolidine derivatives have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Inhibition Studies
- Tyrosinase Inhibition :
- Anti-inflammatory Effects :
Cytotoxicity and Antitumor Activity
A notable aspect of this compound is its cytotoxicity profile against various cancer cell lines. Preliminary results show that it can induce cell death through mechanisms such as apoptosis and necroptosis, making it a candidate for further development as an anticancer agent .
Case Studies
- Study on Anti-Glioma Activity :
- In Vivo Studies :
Research Findings Summary Table
| Biological Activity | Findings |
|---|---|
| Antioxidant | Significant free radical scavenging activity observed |
| Tyrosinase Inhibition | IC50 values comparable to kojic acid |
| Anti-inflammatory | Reduced inflammation in animal models |
| Cytotoxicity | Induced apoptosis and necroptosis in cancer cell lines |
| In vivo Tumor Reduction | Significant reduction in tumor size in xenograft models |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide?
- Methodological Answer : Synthesis requires sequential construction of heterocyclic frameworks (e.g., pyridine or pyrimidine cores) followed by sulfanyl and acetamide group introductions. Solvent choice (e.g., ethanol or acetic acid) and catalysts (HCl, H₂SO₄) significantly impact yield and purity. Reaction temperatures must be controlled to avoid side products, particularly during nucleophilic substitutions or coupling reactions. Thin-layer chromatography (TLC) is critical for monitoring intermediate formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic protons and confirms substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O in acetamide). High-resolution crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in analogous sulfonamide derivatives .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) due to its heterocyclic and sulfanyl motifs. Dose-response curves (0.1–100 µM) assess potency, with cytotoxicity evaluated via MTT assays. Reference PubChem data on structurally similar compounds for benchmarking .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking studies suggest the chlorophenyl and pyridinyl groups may engage in hydrophobic interactions or π-π stacking with enzyme active sites. Sulfanyl moieties could act as hydrogen bond acceptors. Validate hypotheses using surface plasmon resonance (SPR) for binding kinetics and CRISPR-edited cell lines to confirm target specificity .
Q. How does crystallographic data inform structure-activity relationships (SAR) for derivatives?
- Methodological Answer : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 42–67° in analogous compounds), influencing steric hindrance and bioactivity. Substituent positioning (e.g., meta vs. para chlorophenyl) alters electronic effects, which can be correlated with IC₅₀ values in enzymatic assays .
Q. What computational strategies optimize reaction pathways for novel analogs?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity. Machine learning algorithms trained on PubChem reaction datasets prioritize solvent/reagent combinations, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows exemplify this approach .
Q. How can contradictory bioactivity data between similar compounds be resolved?
- Methodological Answer : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to identify pharmacokinetic disparities. Structural analogs with divergent bioactivities should undergo comparative SAR analysis, focusing on substituent electronegativity and steric bulk .
Q. What strategies address off-target effects in multi-functional applications?
- Methodological Answer : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended targets. Fragment-based drug design (FBDD) can modularize the molecule to retain desired activity while minimizing promiscuity. Cross-disciplinary validation using omics data ensures specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
